molecular formula C17H12N4O B11555734 11H-Indeno[1,2-b]quinolin-11-one, semicarbazone

11H-Indeno[1,2-b]quinolin-11-one, semicarbazone

Cat. No.: B11555734
M. Wt: 288.30 g/mol
InChI Key: IWDRPUVKOKLXDS-UHFFFAOYSA-N
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Description

{[(11E)-11H-INDENO[1,2-B]QUINOLIN-11-YLIDENE]AMINO}UREA is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an indenoquinoline core, which is a fused ring system combining indene and quinoline structures, linked to an amino group and a urea moiety. The presence of these functional groups endows the compound with distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(11E)-11H-INDENO[1,2-B]QUINOLIN-11-YLIDENE]AMINO}UREA typically involves multi-step organic reactions. One common approach starts with the preparation of the indenoquinoline core through a series of cyclization reactions. The amino group is then introduced via nucleophilic substitution or amination reactions. Finally, the urea moiety is incorporated through a reaction with an isocyanate or by direct urea formation using phosgene or carbamoyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of {[(11E)-11H-INDENO[1,2-B]QUINOLIN-11-YLIDENE]AMINO}UREA may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

{[(11E)-11H-INDENO[1,2-B]QUINOLIN-11-YLIDENE]AMINO}UREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the indenoquinoline core or the amino group, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of {[(11E)-11H-INDENO[1,2-B]QUINOLIN-11-YLIDENE]AMINO}UREA, each with distinct chemical and physical properties.

Scientific Research Applications

{[(11E)-11H-INDENO[1,2-B]QUINOLIN-11-YLIDENE]AMINO}UREA has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of {[(11E)-11H-INDENO[1,2-B]QUINOLIN-11-YLIDENE]AMINO}UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit key enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s structure allows it to intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Indenoquinoline Derivatives: Compounds with similar indenoquinoline cores but different functional groups.

    Aminoquinoline Derivatives: Compounds with quinoline cores and amino groups, such as chloroquine and quinacrine.

    Urea Derivatives: Compounds containing urea moieties, like thiourea and phenylurea.

Uniqueness

{[(11E)-11H-INDENO[1,2-B]QUINOLIN-11-YLIDENE]AMINO}UREA stands out due to its unique combination of an indenoquinoline core, an amino group, and a urea moiety. This combination imparts distinctive chemical properties and reactivity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C17H12N4O

Molecular Weight

288.30 g/mol

IUPAC Name

5H-indeno[1,2-b]quinolin-11-yliminourea

InChI

InChI=1S/C17H12N4O/c18-17(22)21-20-16-12-7-3-2-6-11(12)15-13(16)9-10-5-1-4-8-14(10)19-15/h1-9,19H,(H2,18,22)

InChI Key

IWDRPUVKOKLXDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=C4C=CC=CC4=C3N=NC(=O)N)N2

Origin of Product

United States

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